molecular formula C15H17NO2 B2892952 (E)-1-(4-cyclopropylidenepiperidin-1-yl)-3-(furan-2-yl)prop-2-en-1-one CAS No. 2097940-62-8

(E)-1-(4-cyclopropylidenepiperidin-1-yl)-3-(furan-2-yl)prop-2-en-1-one

Cat. No.: B2892952
CAS No.: 2097940-62-8
M. Wt: 243.306
InChI Key: NJOFPXVPGFATFT-AATRIKPKSA-N
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Description

(E)-1-(4-cyclopropylidenepiperidin-1-yl)-3-(furan-2-yl)prop-2-en-1-one is a useful research compound. Its molecular formula is C15H17NO2 and its molecular weight is 243.306. The purity is usually 95%.
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Scientific Research Applications

Photophysical Properties

The study of chalcone derivatives, which share structural similarities with (E)-1-(4-cyclopropylidenepiperidin-1-yl)-3-(furan-2-yl)prop-2-en-1-one, has revealed significant insights into their absorption and fluorescence characteristics. Research indicates that these compounds exhibit bathochromic shifts in their absorption and fluorescence spectra from non-polar to polar solvents. This behavior is attributed to intramolecular charge transfer interactions, highlighting their potential in photophysical applications (Kumari et al., 2017).

Synthetic Applications

Furan-containing compounds have been synthesized from propargylic dithioacetal, demonstrating their ability to form complex structures with unique electrochemical and photophysical properties. This research underscores the synthetic versatility of furan derivatives, including those structurally related to this compound, and their potential in creating materials with novel properties (Tseng et al., 2003).

Biological Activities

The exploration of chalcone derivatives as antioxidant agents showcases the biological significance of compounds related to this compound. These studies have synthesized novel chalcone derivatives exhibiting potent antioxidant activity, suggesting potential therapeutic applications (Prabakaran et al., 2021).

Properties

IUPAC Name

(E)-1-(4-cyclopropylidenepiperidin-1-yl)-3-(furan-2-yl)prop-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17NO2/c17-15(6-5-14-2-1-11-18-14)16-9-7-13(8-10-16)12-3-4-12/h1-2,5-6,11H,3-4,7-10H2/b6-5+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NJOFPXVPGFATFT-AATRIKPKSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1=C2CCN(CC2)C(=O)C=CC3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC1=C2CCN(CC2)C(=O)/C=C/C3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.